The synthesis of 2'-deoxy-5,6-dihydro-5-azacytidine involves several chemical processes. One notable method includes the preparation of its phosphoramidite derivative, which can be utilized in the synthesis of oligonucleotides. The phosphoramidite is generated through the protection of functional groups followed by selective reactions that yield the desired nucleoside .
Technical details include:
The oxidation of intermediates and careful control of reaction conditions are essential to ensure high yields and purity of the final product .
The molecular structure of 2'-deoxy-5,6-dihydro-5-azacytidine features a modified pyrimidine ring where the nitrogen atom at position 5 replaces a carbon atom in the conventional cytidine structure. This modification imparts unique properties to the compound.
Key structural data includes:
This structure allows for specific interactions with DNA methyltransferases and contributes to its function as a hypomethylating agent .
2'-Deoxy-5,6-dihydro-5-azacytidine participates in several chemical reactions relevant to its function as a nucleoside analog:
These reactions underpin its potential use in cancer therapies aimed at reversing aberrant gene silencing associated with hypermethylation.
The mechanism of action for 2'-deoxy-5,6-dihydro-5-azacytidine primarily revolves around its incorporation into DNA and subsequent effects on gene expression:
Data from various studies indicate that this process can lead to significant changes in cell cycle regulation and apoptosis pathways.
The physical and chemical properties of 2'-deoxy-5,6-dihydro-5-azacytidine are crucial for understanding its behavior in biological systems:
These properties affect its usability in laboratory experiments and therapeutic contexts .
2'-Deoxy-5,6-dihydro-5-azacytidine has several scientific applications:
DNA methyltransferases (DNMTs) catalyze the transfer of methyl groups from S-adenosyl-L-methionine to the 5-position of cytosine residues within CpG dinucleotides, forming 5-methylcytosine. This epigenetic modification is fundamental for gene silencing, X-chromosome inactivation, genomic imprinting, and maintaining chromosomal stability. Aberrant hypermethylation of tumor suppressor gene promoters constitutes a hallmark of cancer development and progression. DNMT inhibitors represent a class of epigenetic drugs designed to reverse pathological gene silencing by disrupting this methylation machinery. These compounds function as nucleoside analogs that incorporate into DNA during replication, subsequently forming covalent complexes with DNMTs and depleting functional enzyme pools. The therapeutic objective is to achieve targeted reactivation of silenced tumor suppressor genes while minimizing off-target effects on global genomic methylation patterns [3] [4] [6]. DNMTs are classified into maintenance (DNMT1) and de novo (DNMT3A, DNMT3B) methyltransferases. Cancer cells frequently exhibit overexpression of DNMTs, leading to promoter hypermethylation and transcriptional silencing of critical regulatory genes involved in DNA repair (e.g., MGMT, MLH1), cell cycle control (e.g., CDKN2B, p16INK4a), apoptosis (e.g., DAPK), and angiogenesis (e.g., THBS-1) [1] [3]. Inhibition of DNMT activity therefore represents a promising strategy for epigenetic cancer therapy.
A comprehensive comparative study evaluated the hypomethylating potential of 2'-Deoxy-5,6-dihydro-5-azacytidine (DHDAC, KP-1212) against established 5-azacytidine analogs, including 5-azacytidine (azacitidine, AC), 2'-deoxy-5-azacytidine (decitabine, DAC), its α-anomer (α-DAC), 5,6-dihydro-5-azacytidine (DHAC), and the non-azanucleoside zebularine. The investigation employed two human leukemic cell lines (CCRF-CEM and HL-60) and utilized multiple methodologies to quantify hypomethylation efficiency [1] [2].
Methylation-specific PCR (MSP) analysis revealed DHDAC significantly reduced methylation at hypermethylated promoter loci of cyclin-dependent kinase inhibitor 2B (CDKN2B, p15) and thrombospondin-1 (THBS-1) genes. At concentrations matched for cytotoxicity (IC50 values), DHDAC decreased THBS-1 promoter methylation by approximately 70% and CDKN2B promoter methylation by approximately 80% compared to untreated controls. This efficacy was comparable to DAC, which achieved similar reductions of 70% (THBS-1) and 80% (CDKN2B). In contrast, zebularine exhibited markedly weaker hypomethylating potential, reducing methylation levels by only about 40% at these loci. DHAC also demonstrated significant hypomethylating activity, though slightly less potent than DHDAC or DAC. α-DHDAC exhibited the weakest effect among the dihydro derivatives [1].
Table 1: Comparative Hypomethylation Efficiency of Nucleoside Analogs at CDKN2B and THBS-1 Promoters
Compound | CDKN2B Methylation Reduction (%) | THBS-1 Methylation Reduction (%) | Relative Cytotoxicity |
---|---|---|---|
DHDAC (KP-1212) | ~80% | ~70% | Low |
DAC (Decitabine) | ~80% | ~70% | High |
DHAC | ~70% | ~60% | Moderate |
Zebularine | ~40% | ~40% | Low |
α-DHDAC | ~50% | ~40% | Low |
HPLC quantification of global DNA methylation levels via measurement of 5-methyl-2′-deoxycytidine-5′-monophosphate content in digested genomic DNA corroborated the gene-specific MSP data. DHDAC induced global hypomethylation to an extent comparable to DAC at their respective treatment concentrations. Importantly, DHDAC achieved this significant hypomethylation at substantially higher concentrations (100 µM) than DAC (0.7-1 µM) due to DAC's greater cytotoxicity preventing its use at higher doses. This underscores a critical advantage: DHDAC achieves comparable epigenetic efficacy to DAC with markedly lower cytotoxicity [1] [2]. Quantitative RT-PCR confirmed that the observed hypomethylation translated into functional gene reactivation, with mRNA levels of CDKN2B and THBS-1 significantly increased following DHDAC treatment, similar to the response seen with DAC [1].
The primary mechanism of action for 5-azacytidine nucleosides involves their metabolic activation to triphosphate forms and subsequent incorporation into DNA during replication. Once incorporated, the nitrogen atom at position 5 of the cytosine ring forms a covalent bond with the catalytic cysteine thiolate residue within the active site of DNMTs. This irreversible binding traps the enzyme, prevents the completion of the methylation reaction, and targets the DNMT for proteasomal degradation. The depletion of active DNMT pools leads to passive, replication-dependent loss of DNA methylation in daughter cells [1] [4] [6].
DHDAC possesses a key structural distinction from DAC: saturation of the 5,6-bond in the azacytosine ring. This modification confers superior hydrolytic stability compared to DAC and AC. The unsaturated bond in DAC and AC makes them susceptible to nucleophilic attack by water, leading to ring opening and rapid degradation in aqueous solutions and biological matrices. The saturated 5,6-bond in DHDAC prevents this degradation pathway, enhancing its chemical half-life and bioavailability [1]. While direct comparative biochemical evidence of DNMT trapping efficiency between DAC and DHDAC from the provided sources is limited, the comparable hypomethylation and gene reactivation efficacy observed in cellular models strongly suggests that DHDAC-incorporated DNA effectively forms irreversible complexes with DNMTs. The structural analogy in the critical position 5, housing the nitrogen responsible for covalent bond formation, supports the mechanism of DNMT trapping being conserved between DAC and DHDAC [1] [6].
Table 2: Molecular Properties and Mechanism of Action of DHDAC vs. DAC
Property / Mechanism | DHDAC (KP-1212) | DAC (Decitabine) |
---|---|---|
Chemical Structure | 5,6-dihydro-2'-deoxy-5-azacytidine | 2'-deoxy-5-azacytidine |
5,6-Bond Status | Saturated | Unsaturated |
Hydrolytic Stability | High (Resists nucleophilic attack) | Low (Susceptible to ring opening) |
Primary Metabolic Target | DNA | DNA |
DNMT Trapping Mechanism | Covalent complex formation | Covalent complex formation |
Key Metabolic Kinase | Deoxycytidine Kinase (dCK) | Deoxycytidine Kinase (dCK) |
Cytidine Deaminase Substrate | Yes (Vulnerable to deamination) | Yes (Vulnerable to deamination) |
The functional consequence of DNMT inhibition and promoter demethylation is the reactivation of silenced tumor suppressor genes. The efficacy of DHDAC in this regard was specifically demonstrated using the hypermethylated loci of CDKN2B and THBS-1 as model systems [1].
The study noted that the CDKN2B locus appeared more readily hypomethylated than the THBS-1 locus across all active compounds, suggesting locus-specific susceptibility or potentially differences in chromatin context influencing accessibility. Crucially, DHDAC achieved reactivation of these critical tumor suppressor genes at levels comparable to the clinically approved drug DAC, but crucially, it did so while exhibiting significantly lower cytotoxicity. This differential cytotoxicity profile highlights the potential therapeutic window advantage of DHDAC [1] [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7